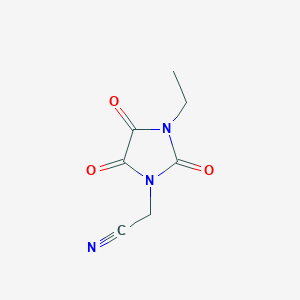
2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing and characterizing compounds related to 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile. Taylor Chin et al. (2010) explored the synthesis, X-ray structure analysis, and photophysical characterization of related morpholine derivatives, providing insights into the geometric and electronic structure through X-ray analysis and photophysical studies (Chin et al., 2010). Additionally, the work by A. de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its luminescent lanthanide ion complexes highlights the utility of related structures in developing luminescent materials, demonstrating their potential in material science and photophysical applications (de Bettencourt-Dias et al., 2007).
Chemical Reactivity and Applications
Studies have also examined the chemical reactivity of thiazole and thiadiazole acetonitriles towards electrophilic reagents. M. H. Elnagdi et al. (2002) investigated the reactivity of thiazole-2-yl and thiadiazol-2-yl acetonitriles, revealing pathways to yield thiophene derivatives, which could have implications in synthetic chemistry and materials science (Elnagdi et al., 2002). The work by R. Alexander et al. (2008) on 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase showcases the biomedical applications of such compounds, particularly in the context of cancer research and therapy (Alexander et al., 2008).
Novel Synthesis and Antifungal Activity
The synthesis of benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety, as explored by Zhi-qiang Qu et al. (2015), highlights the compound's relevance in developing antifungal agents. This study provided a sequence for synthesizing compounds with enhanced antifungal activity, indicating the chemical's potential in agricultural and pharmaceutical applications (Qu et al., 2015).
properties
IUPAC Name |
2-morpholin-4-yl-2-(1,3-thiazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-5-9(8-6-14-7-11-8)12-1-3-13-4-2-12/h6-7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZCFFWMHFVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)
![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)


![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)
![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)


![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)
